molecular formula C16H23BO3 B2610622 2-(3-But-3-enoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 2246880-69-1

2-(3-But-3-enoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B2610622
CAS RN: 2246880-69-1
M. Wt: 274.17
InChI Key: MWKNYGLJZZOTPL-UHFFFAOYSA-N
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Description

The compound “2-(3-But-3-enoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a boronic ester with a phenyl group attached to the boron atom through an ether linkage . The presence of the but-3-enoxy group suggests that this compound might be involved in reactions where this group can act as a leaving group or participate in a coupling reaction.


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable phenol with a boronic ester in the presence of a base. The exact conditions would depend on the specific reactants used .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a boronic ester group attached to a phenyl ring through an ether linkage . The but-3-enoxy group would be expected to confer some degree of unsaturation to the molecule .


Chemical Reactions Analysis

As a boronic ester, this compound could be expected to participate in a variety of reactions, including coupling reactions with suitable partners. The but-3-enoxy group could also potentially participate in reactions, either as a leaving group or through addition reactions at the double bond.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the boronic ester group could confer some degree of polarity to the molecule, while the but-3-enoxy group could influence its reactivity .

Scientific Research Applications

Synthesis Techniques

A highly regio- and stereoselective method for synthesizing various 2-silylallylboronates from allenes and 2-(dimethylphenylsilanyl)-4,4,5,5-tetramethyl[1,3,2]dioxaborolane, catalyzed by palladium complexes, showcases a novel application of related boronate compounds in organic synthesis. This method is distinguished by its total regioselectivity and very high E stereoselectivity, with applications extending to the synthesis of homoallylic alcohols, demonstrating the versatility of such boronate compounds in complex organic synthesis processes (Chang et al., 2005).

Material Science

In the realm of material science, the Suzuki−Miyaura cross-coupling reaction was used to create electrochromic polymers incorporating a unit similar in structure to the boronate compound , highlighting its role in the development of new materials with potential applications in electronic devices. These polymers are soluble in common organic solvents, making them suitable for spray-coating film deposition, a critical attribute for the manufacturing of electrochromic cells (Beaupré et al., 2006).

Polymer Chemistry

A study in polymer chemistry involved the precision synthesis of poly(3-hexylthiophene) using a boronate compound structurally related to 2-(3-But-3-enoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This synthesis utilized catalyst-transfer Suzuki-Miyaura coupling polymerization, resulting in polymers with narrow molecular weight distributions and high regioregularity, underscoring the utility of boronate compounds in the synthesis of high-quality conducting polymers (Yokozawa et al., 2011).

Organic Synthesis

Another application in organic synthesis involved the use of a boronate compound for the allylboration process, enabling the post-polymerization functionalization of poly(butadiene) with various polar functionalized aldehydes. This methodology allows for the introduction of a broad range of polar groups to stereoregular poly(butadiene), illustrating the adaptability of boronate compounds in modifying polymers for specific functional attributes (Leicht et al., 2016).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If used as a reagent in a coupling reaction, for example, it would likely act by forming a new carbon-carbon bond with the coupling partner.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with all chemicals, appropriate safety precautions should be taken when handling it .

properties

IUPAC Name

2-(3-but-3-enoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BO3/c1-6-7-11-18-14-10-8-9-13(12-14)17-19-15(2,3)16(4,5)20-17/h6,8-10,12H,1,7,11H2,2-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWKNYGLJZZOTPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OCCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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